N-Demethyl Trimipramine Hydrochloride
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Overview
Description
N-Demethyl Trimipramine Hydrochloride is a derivative of trimipramine, which is a tricyclic antidepressant. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine. It is known for its unique chemical structure and properties, which make it a valuable tool in various experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Trimipramine Hydrochloride typically involves the demethylation of trimipramine. This process can be achieved through various chemical reactions, including the use of reagents such as hydrogen chloride (HCl) in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the successful demethylation of trimipramine .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactions with stringent quality control measures. The process includes the purification of the final product to ensure its purity and consistency. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Demethyl Trimipramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
N-Demethyl Trimipramine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in studies related to neurotransmitter systems and their role in various biological processes.
Medicine: It is used in pharmacological research to study the effects of tricyclic antidepressants and their derivatives on the central nervous system.
Industry: It is used in the development of new pharmaceutical formulations and as a quality control standard in the production of antidepressant medications .
Mechanism of Action
The mechanism of action of N-Demethyl Trimipramine Hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action results in enhanced neurotransmission and improved mood in individuals with depression .
Comparison with Similar Compounds
Similar Compounds
N-Demethyl Trimipramine Hydrochloride is similar to other tricyclic antidepressants, including:
- Imipramine
- Amitriptyline
- Nortriptyline
- Doxepin
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which results in unique pharmacological properties. For instance, it has a distinct profile of neurotransmitter reuptake inhibition, making it a valuable tool in research focused on understanding the nuances of tricyclic antidepressants .
Properties
CAS No. |
10464-24-1 |
---|---|
Molecular Formula |
C19H25ClN2 |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c1-15(13-20-2)14-21-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)21;/h3-10,15,20H,11-14H2,1-2H3;1H |
InChI Key |
LRSZUGQWBGGCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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